Cas no 88069-81-2 (1H-Indene, 2-bromo-1-ethyl-3-phenyl-)

88069-81-2 structure
Product name:1H-Indene, 2-bromo-1-ethyl-3-phenyl-
1H-Indene, 2-bromo-1-ethyl-3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene, 2-bromo-1-ethyl-3-phenyl-
- 2-bromo-1-ethyl-3-phenyl-1H-indene
- DTXSID40522317
- 88069-81-2
-
- Inchi: InChI=1S/C17H15Br/c1-2-13-14-10-6-7-11-15(14)16(17(13)18)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3
- InChI Key: RLSKAYWURPDONK-UHFFFAOYSA-N
- SMILES: CCC1C2=CC=CC=C2C(=C1Br)C3=CC=CC=C3
Computed Properties
- Exact Mass: 298.03571g/mol
- Monoisotopic Mass: 298.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 5
1H-Indene, 2-bromo-1-ethyl-3-phenyl- Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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